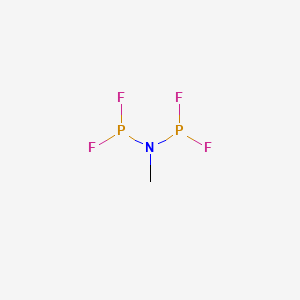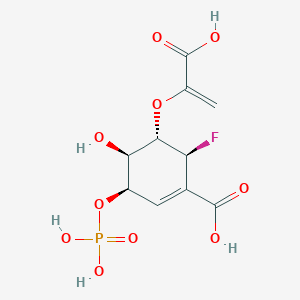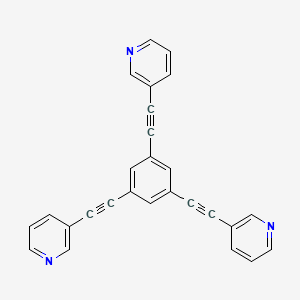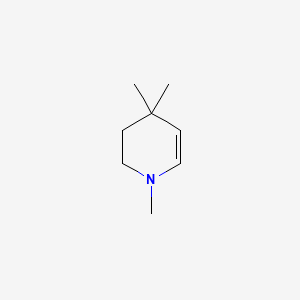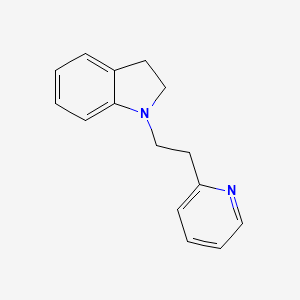![molecular formula C15H15N3O3 B13738672 aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone CAS No. 16044-74-9](/img/structure/B13738672.png)
aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is a complex organic compound characterized by the presence of multiple aziridine groups. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and proclivity towards ring-opening reactions . This compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone typically involves the coupling of amines and alkenes. One notable method is the electrogenerated dication approach, where unactivated alkenes are transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of accessible N-alkyl aziridine products.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the polymerization of aziridine monomers. These methods include cationic and anionic ring-opening polymerization, which are used to produce polyamines with various structures . The control over polymerization mechanisms allows for the production of aziridine-based compounds on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced aziridine derivatives.
Substitution: The aziridine groups can undergo nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, which serve both as the stoichiometric oxidant and the nitrogen source . Basic conditions are often employed to facilitate the aziridination process.
Major Products
The major products formed from these reactions are typically diverse amine derivatives, which can be further utilized in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various nitrogen-containing derivatives.
Biology: Aziridine derivatives have shown potential biological activities, including anti-tumor properties.
Medicine: The compound’s ability to undergo ring-opening reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone involves its ability to undergo ring-opening reactions. The substantial ring strain in aziridine groups makes them highly reactive, leading to the formation of various amine products. These reactions often involve the formation of a dicationic intermediate, which then reacts with nucleophiles under basic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The simplest aziridine compound, consisting of a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring, which also undergoes ring-opening polymerization.
Ethyleneimine: Another three-membered nitrogen-containing ring, similar to aziridine.
Uniqueness
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is unique due to its multiple aziridine groups, which provide increased reactivity and versatility in chemical reactions. This compound’s structure allows for the formation of a wide range of derivatives, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
16044-74-9 |
|---|---|
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C15H15N3O3/c19-13(16-1-2-16)10-7-11(14(20)17-3-4-17)9-12(8-10)15(21)18-5-6-18/h7-9H,1-6H2 |
InChI-Schlüssel |
LSNKTNHLGDDMLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3)C(=O)N4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


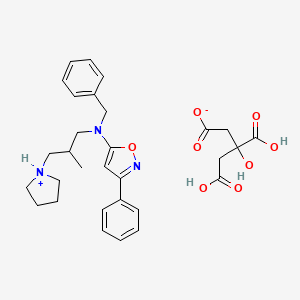


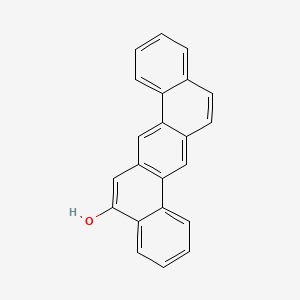
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)

![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

